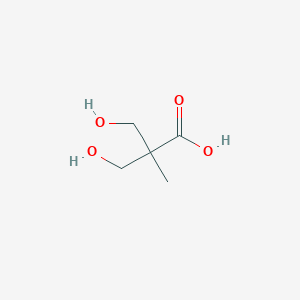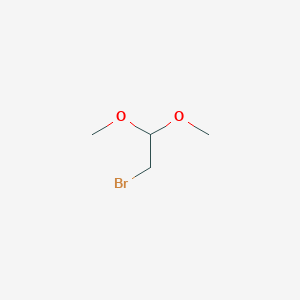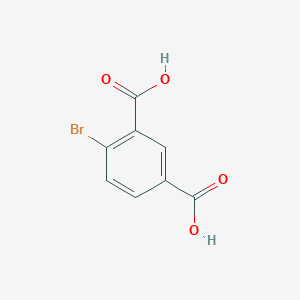
4-溴间苯二甲酸
描述
4-Bromoisophthalic acid is an aromatic polycarboxylic acid derivative with the chemical formula C8H5BrO4. It is also known as 4-bromo-1,3-benzenedicarboxylic acid. This compound is characterized by the presence of a bromine atom attached to the benzene ring, which also contains two carboxylic acid groups at the 1 and 3 positions. It is a white to off-white solid with a melting point of approximately 297-299°C .
科学研究应用
4-Bromoisophthalic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications due to their biological activity.
Industry: It is used in the production of high-performance materials, including polymers and resins.
作用机制
Target of Action
4-Bromoisophthalic acid primarily targets glutamate decarboxylase and bacterial enzyme carboxylesterase . Glutamate decarboxylase is an enzyme that catalyzes the decarboxylation of glutamate to GABA and CO2. Carboxylesterase is a class of enzymes that catalyze the hydrolysis of carboxylic esters.
Mode of Action
The compound inhibits glutamate decarboxylase and bacterial enzyme carboxylesterase through a mechanism that involves hydrogen bonding interactions . The inhibition of these enzymes prevents the breakdown of 3-mercaptopropionic acid, which would otherwise inhibit Pparγ activation .
Result of Action
Its inhibitory action on glutamate decarboxylase and carboxylesterase suggests that it may have a role in modulatingneurotransmitter levels and ester metabolism in cells .
生化分析
Biochemical Properties
It is known that the compound can inhibit certain enzymes . For instance, it has been reported to inhibit glutamate decarboxylase and bacterial enzyme carboxylesterase . The inhibition mechanism involves hydrogen bonding interactions .
Cellular Effects
The specific cellular effects of 4-Bromoisophthalic acid are not well-documented. Given its ability to inhibit certain enzymes, it may influence various cellular processes. For example, by inhibiting glutamate decarboxylase, it could potentially affect neurotransmission in neurons .
Molecular Mechanism
It is known to inhibit enzymes through hydrogen bonding interactions . This suggests that the compound may bind to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromoisophthalic acid can be synthesized through the oxidation of 4-bromo-m-xylene. The process involves heating a mixture of 4-bromo-m-xylene and potassium permanganate in water at reflux for 16 hours. After cooling, the mixture is filtered, and the filtrate is acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods: In an industrial setting, the preparation of 4-bromophthalic anhydride, a precursor to 4-bromoisophthalic acid, involves dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a three-stage temperature-controlled reaction. The mixture is then acidified, extracted, and purified through distillation and rectification .
化学反应分析
Types of Reactions: 4-Bromoisophthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Esterification: Alcohols in the presence of an acid catalyst like sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted derivatives depending on the substituent introduced.
Esterification: Esters of 4-bromoisophthalic acid.
Reduction: 4-bromo-1,3-benzenedimethanol
相似化合物的比较
Isophthalic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Terephthalic Acid: Has carboxylic acid groups at the 1 and 4 positions, leading to different chemical properties and applications.
Phthalic Acid: Has carboxylic acid groups at the 1 and 2 positions, resulting in distinct reactivity and uses.
Uniqueness: 4-Bromoisophthalic acid is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and provides distinct biological activity compared to its non-brominated counterparts .
属性
IUPAC Name |
4-bromobenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO4/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQIEZXCNYUWHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50219509 | |
| Record name | 4-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6939-93-1 | |
| Record name | 4-Bromo-1,3-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6939-93-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoisophthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006939931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6939-93-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Bromoisophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50219509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromoisophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BROMOISOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB8MA69VHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 4-Bromoisophthalic acid?
A1: 4-Bromoisophthalic acid has the following characteristics [, , ]:
- Spectroscopic Data: Characterized by IR spectroscopy, showing characteristic peaks for carboxylic acid and aromatic functionalities [, , , , ]. Solid-state 13C NMR can further elucidate the structure [].
Q2: How is 4-Bromoisophthalic acid used in coordination chemistry?
A2: 4-Bromoisophthalic acid acts as a bridging ligand in the synthesis of coordination polymers and metal-organic frameworks (MOFs) [, , , , , ]. Its carboxylate groups readily coordinate to metal ions, leading to diverse network structures.
Q3: Can you give some examples of coordination polymers synthesized using 4-Bromoisophthalic acid?
A3: Several studies highlight its use in synthesizing coordination polymers with various metal ions:
- Cobalt(II): A study reported a 2D network polymer formed by reacting 4-Bromoisophthalic acid with cobalt(II) acetate and 1,2-bi(4-pyridyl)ethane []. This polymer exhibited weak ferromagnetic properties.
- Nickel(II): A 2D layered structure was achieved using 4-Bromoisophthalic acid, nickel(II), and 1,10-phenanthroline []. The resulting complex displayed interesting hydrogen bonding and π-π stacking interactions.
- Zinc: Combining 4-Bromoisophthalic acid with zinc salts and 1,2-bi(4-pyridyl)ethane yielded a 1D chain structure that further assembled into a 3D supramolecular network via hydrogen bonding []. This complex displayed fluorescent properties.
- Manganese(II): Researchers synthesized two distinct manganese(II) MOFs using 4-Bromoisophthalic acid and different N-donor ligands (2,2′-bipyridine and 1,10-phenanthroline) []. These complexes demonstrated different structural motifs and thermal stabilities.
Q4: Are there any applications of MOFs derived from 4-Bromoisophthalic acid?
A4: A microporous copper isophthalate framework with the mot topology, synthesized using 4-Bromoisophthalic acid, showed promising results for separating acetylene (C2H2) from carbon dioxide (CO2) []. This separation is challenging due to the similar molecular properties of the two gases.
Q5: What are the material compatibility and stability characteristics of 4-Bromoisophthalic acid derivatives?
A5: 4-Bromoisophthalic acid is utilized in synthesizing poly(benzobisthiazole)s []. These polymers exhibited good solubility in organic solvents and high thermal stability, decomposing at temperatures above 490 °C under a nitrogen atmosphere.
Q6: Has 4-Bromoisophthalic acid been studied for its biological activity?
A6: Research has investigated 4-Bromoisophthalic acid as a potential inhibitor of glutamate decarboxylase from Escherichia coli, an enzyme involved in GABA synthesis []. It exhibited competitive inhibition with a Ki value of 0.22 mM.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


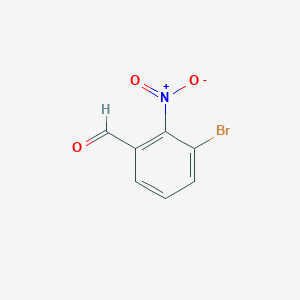
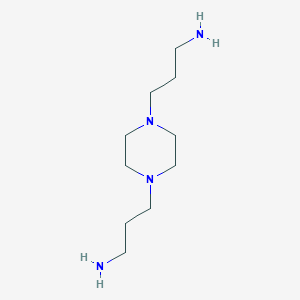
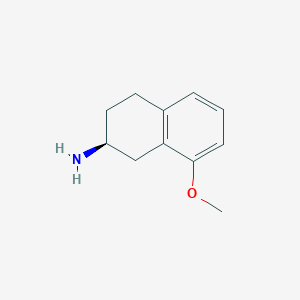
![4-(Acetoxymethyl)nitrosamino]-1-(3-pyridyl)-1-butanone](/img/structure/B145947.png)

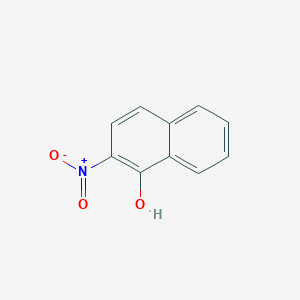
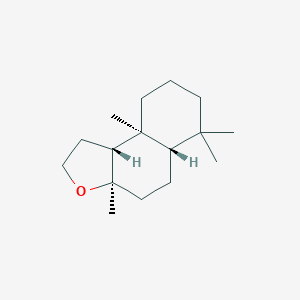
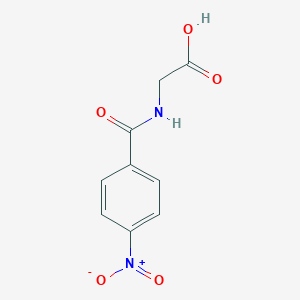

![Bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B145954.png)

